molecular formula C13H13F3O4 B13179843 Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13179843
M. Wt: 290.23 g/mol
InChI Key: DIZLBODYSKWRSN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is an organic compound with a complex structure that includes a trifluoromethyl group, a hydroxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of a Friedel-Crafts acylation reaction followed by esterification. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxy and carbonyl groups participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)butanoate
  • Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Uniqueness

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H13F3O4

Molecular Weight

290.23 g/mol

IUPAC Name

methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C13H13F3O4/c1-8-3-5-9(6-4-8)10(17)7-12(19,11(18)20-2)13(14,15)16/h3-6,19H,7H2,1-2H3

InChI Key

DIZLBODYSKWRSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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